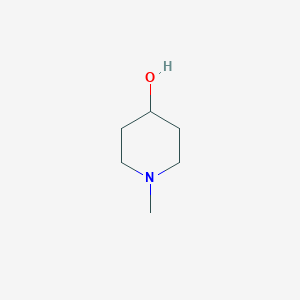

1-Methylpiperidin-4-ol

描述

Historical Context of Piperidine (B6355638) Derivatives in Organic Chemistry

The story of piperidine and its derivatives dates back to the mid-19th century. In 1850, the Scottish chemist Thomas Anderson first reported on piperidine, which was independently synthesized two years later by the French chemist Auguste Cahours. wikipedia.org They both isolated the compound by reacting piperine (B192125), the pungent component of black pepper, with nitric acid. wikipedia.org This discovery laid the groundwork for the exploration of a vast new class of organic compounds.

The piperidine structural motif is prevalent in numerous natural alkaloids, which have been a source of fascination and study for chemists for centuries. wikipedia.orgijrst.com Examples include piperine itself, the fire ant toxin solenopsin, the nicotine (B1678760) analog anabasine (B190304) found in tree tobacco, and the toxic alkaloid coniine from poison hemlock. wikipedia.orgijrst.com The rich biological activity of these natural products spurred further investigation into the synthesis and properties of piperidine derivatives, establishing them as a cornerstone of organic and medicinal chemistry. nih.govnih.gov

Significance of N-Methylated Piperidines in Heterocyclic Chemistry

The introduction of a methyl group onto the nitrogen atom of the piperidine ring, creating N-methylpiperidine, significantly influences the molecule's properties and reactivity. fiveable.me This N-methylation alters the basicity and can impact the stereochemistry of the nitrogen atom, which is a crucial factor in determining the biological activity of the final compound. fiveable.me The N-methylpiperidine moiety is a common feature in many pharmaceuticals, including antidepressants and antihistamines. fiveable.me

In heterocyclic chemistry, N-methylated piperidines are recognized for their conformational flexibility. journalagent.com Like cyclohexane, piperidine prefers a chair conformation. However, with the nitrogen atom, two distinct chair conformations are possible, with the N-H bond (or in this case, the N-CH3 bond) in either an axial or equatorial position. wikipedia.orgijrst.com In N-methylpiperidine, the equatorial conformation is significantly more stable. ijrst.com This conformational preference plays a vital role in how these molecules interact with biological targets.

Overview of 1-Methylpiperidin-4-ol as a Versatile Synthetic Building Block

This compound, also known as N-methyl-4-piperidinol, is a bifunctional molecule, possessing both a tertiary amine and a secondary alcohol. This dual functionality makes it a highly versatile building block in organic synthesis. fiveable.memedchemexpress.comchemimpex.com The hydroxyl group can be a site for esterification, etherification, or oxidation to the corresponding ketone, N-methyl-4-piperidone. The tertiary amine provides a basic site and a point for quaternization.

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comijnrd.org Its structure allows for the introduction of the 1-methylpiperidine (B42303) core into larger molecular frameworks, often enhancing properties like membrane permeability and receptor binding. researchgate.net

Emerging Research Trajectories for this compound

Current research continues to explore the potential of this compound in novel applications. Its use as a reactant is expanding into the synthesis of inhibitors for various kinases, including CaMKII, VEGFR, and FGFR, as well as phosphoinositide-3-kinase and protein lysine (B10760008) methyltransferase G9a. medchemexpress.comsigmaaldrich.com These areas are at the forefront of cancer and inflammatory disease research.

Furthermore, the development of new synthetic methodologies that utilize this compound is an active area of investigation. nih.gov Researchers are focused on creating more efficient and stereoselective reactions to produce complex piperidine-containing molecules. nih.gov The unique steric and electronic properties of this building block are being leveraged to design novel catalysts and materials with tailored properties. scbt.com

Scope and Objectives of Research on this compound

The primary objectives of ongoing research on this compound are multifaceted. A significant focus is on its application in drug discovery and development. nih.govresearchgate.net Scientists are working to synthesize new derivatives with enhanced therapeutic activity and to understand the structure-activity relationships of these molecules. nii.ac.jp

Another key objective is the development of sustainable and cost-effective synthetic routes to this compound and its derivatives. This includes the use of greener solvents and catalysts to minimize the environmental impact of chemical manufacturing. The exploration of its role in materials science, particularly in the creation of new polymers and functional materials, is also a growing area of interest. scbt.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUWRHPMUVYFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059339 | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-52-5 | |

| Record name | 4-Hydroxy-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4-piperidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinol, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methylpiperidin 4 Ol

Established Synthetic Routes to 1-Methylpiperidin-4-ol

The most common and well-established methods for the preparation of this compound involve the reduction of a ketone precursor or the direct methylation of a piperidinol core.

Reduction of 1-Methylpiperidin-4-one

The reduction of the carbonyl group of 1-methylpiperidin-4-one is a primary route to this compound. This transformation can be accomplished using various reducing agents, each with its own set of reaction conditions and efficiencies.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. While specific conditions for 1-methyl-4-piperidone (B142233) are not extensively detailed in the provided results, catalytic hydrogenation is a general method for ketone reduction. The initial rate of hydrogenation can be influenced by factors such as catalyst loading, temperature, and solvent polarity. researchgate.net

Hydride Reductions:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, sodium borohydride is effective for the reduction of ketones to alcohols. mnstate.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. mnstate.edu While a typical yield for this specific reaction is around 60-70% after recrystallization, the process is valued for its operational simplicity. rsc.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than sodium borohydride, LiAlH₄ readily reduces ketones to alcohols. adichemistry.commasterorganicchemistry.com Due to its high reactivity, the reaction must be conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com While it is a powerful tool, the necessity for anhydrous conditions and careful handling are important considerations. ic.ac.uk

Table 1: Comparison of Reducing Agents for 1-Methylpiperidin-4-one

| Reagent | Typical Solvents | General Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | Alcohols, various organic solvents | Hydrogen gas, metal catalyst (e.g., Pt/C), variable temperature and pressure | High (often >90%) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room temperature or cooled in an ice bath | 60-70% (after recrystallization) rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Anhydrous conditions, often at 0°C to room temperature | High (often >90%) |

N-Methylation of Piperidin-4-ol

An alternative approach to this compound is the N-methylation of piperidin-4-ol. The Eschweiler-Clarke reaction is a prominent method for this transformation.

Eschweiler-Clarke Reaction: This reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269). wikipedia.orgmdpi.com The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid to yield the methylated amine. nrochemistry.com A key advantage of this method is that it avoids the formation of quaternary ammonium (B1175870) salts. wikipedia.org The reaction is typically performed in an aqueous solution at elevated temperatures, often near boiling. wikipedia.org An experimental procedure using this method reported a 98% yield for the methylation of a secondary amine. nrochemistry.com

Alternative Preparative Strategies

Beyond the primary routes, other strategies for the synthesis of the 1-methylpiperidine (B42303) core exist, which could be adapted for the synthesis of this compound. One such approach involves the use of 4-methylpiperidine (B120128) as an alternative to piperidine (B6355638) in solid-phase peptide synthesis, suggesting its availability and utility as a starting material for further functionalization. researchgate.net

Derivatization Reactions of this compound

The hydroxyl group of this compound is a key site for further molecular elaboration, with O-alkylation being a common derivatization.

O-Alkylation Reactions of the Hydroxyl Group

The conversion of the hydroxyl group to an ether is a valuable transformation for modifying the properties of the molecule.

Williamson Ether Synthesis: This classic and versatile method for preparing ethers involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by deprotonating the alcohol with a strong base to form the more nucleophilic alkoxide.

The general mechanism proceeds as follows:

Deprotonation: The alcohol (this compound) is treated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide.

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted Sₙ2 step.

For a successful Williamson ether synthesis, primary alkyl halides are preferred as substrates to minimize competing elimination reactions (E2), which can become significant with secondary and are the major pathway for tertiary alkyl halides. jk-sci.com The choice of a dipolar aprotic solvent can also help to minimize dehydrohalogenation side products. jk-sci.com While yields can be high, they are dependent on factors such as reaction time and temperature, with refluxing for several hours often being necessary for completion. wikipedia.org

Optimization of O-alkylation reactions often involves screening different bases, solvents, alkylating agents, and reaction temperatures to maximize the yield of the desired ether and minimize side products. The nature of the leaving group on the alkylating agent is also a critical factor, with iodides generally being more reactive than bromides or chlorides. nih.gov

Esterification Reactions and Applications

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids or their derivatives to form the corresponding esters. These reactions are significant, particularly in medicinal chemistry, for modifying the pharmacokinetic and pharmacodynamic properties of molecules.

A notable application of this reaction is the synthesis of novel analgesic agents. Research has demonstrated that esterifying this compound with heterocyclic and piperonylic acids yields compounds with significant analgesic activity. For instance, 1-Methyl-4-piperidinol 4-piperonylate was synthesized and evaluated for its pain-relieving effects, showing activity comparable to codeine in mouse hot plate tests. nih.gov In studies involving monkeys, this compound did not act as a typical narcotic agonist or antagonist and showed no physical dependence liability of the morphine type. nih.gov The synthesis of these esters is a key step in developing new classes of analgesics. nih.govnih.gov

| Ester Derivative | Reactants | Application/Finding | Reference |

|---|---|---|---|

| 1-Methyl-4-piperidinol 4-piperonylate | This compound and Piperonylic acid | Exhibited analgesic activity in the codeine range (mouse hot plate). nih.gov | nih.gov |

| Heterocyclic acid esters of 1-methyl-4-piperidinol | This compound and various heterocyclic acids | Synthesized and evaluated for analgesic properties. nih.gov | nih.gov |

Reactions Involving the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is a key site for various functionalization strategies, including alkylation and acylation, which lead to the formation of quaternary ammonium salts, amides, and ureas.

N-Alkylation of piperidine derivatives typically involves their reaction with alkyl halides. researchgate.net For this compound, further alkylation at the nitrogen atom leads to the formation of a quaternary ammonium salt. This process can be achieved by reacting the compound with an alkyl halide, such as methyl iodide, in a suitable solvent like acetonitrile. cdnsciencepub.com This transformation alters the electronic properties and steric environment of the nitrogen atom, which can be useful in modulating biological activity.

N-Acylation involves the reaction of a piperidine derivative with an acylating agent, such as an acyl chloride or anhydride (B1165640). While this compound already has an N-methyl group, related piperidine scaffolds can be N-acylated with reagents like propionyl chloride to form amides, which are key intermediates in the synthesis of potent analgesics. researchgate.net The acylation is often carried out in the presence of a base to neutralize the acid byproduct. researchgate.net

Amides can be synthesized by reacting a secondary amine with a carboxylic acid derivative. In the context of the 1-methylpiperidine scaffold, N-acylation is a direct method to form an amide linkage at the nitrogen atom. researchgate.netresearchgate.net

Ureas are another important class of compounds that can be synthesized from piperidine precursors. The synthesis of (1-Methyl-piperidin-4-yl)-urea involves reacting a suitable piperidine intermediate with an isocyanate or a carbamoyl (B1232498) chloride. evitachem.com These reactions provide access to a wide range of urea (B33335) derivatives, which are prevalent in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. rsc.orgorganic-chemistry.orgresearchgate.net

Halogenation of the Hydroxyl Group to form 4-chloro-1-methylpiperidine

The conversion of the hydroxyl group of this compound to a chlorine atom is a crucial transformation for creating versatile synthetic intermediates. The resulting compound, 4-chloro-1-methylpiperidine, is a reactant used in the synthesis of various pharmaceutical agents, including histamine (B1213489) H4 receptor antagonists. chemicalbook.com

This halogenation is commonly achieved using thionyl chloride (SOCl₂). chemicalbook.comguidechem.comyoutube.com The reaction involves treating this compound with thionyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. chemicalbook.comlibretexts.org Dichloromethane is typically used as the solvent. The reaction proceeds via the formation of a chlorosulfinate intermediate, which then undergoes nucleophilic attack by the chloride ion. youtube.com In some procedures, additives such as tetrabutylammonium (B224687) chloride are used to suppress the formation of elimination side products. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | This compound | chemicalbook.com |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | chemicalbook.comguidechem.com |

| Base | Triethylamine | chemicalbook.com |

| Solvent | Dichloromethane | chemicalbook.com |

| Temperature | 20 - 40 °C | chemicalbook.com |

| Product | 4-chloro-1-methylpiperidine | chemicalbook.com |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the synthesis of cyclic and heterocyclic systems, including the piperidine framework. thieme-connect.com While direct participation of this compound in such reactions is not commonly reported, its derivatives can be employed in key cycloaddition strategies like the Diels-Alder and 1,3-dipolar cycloadditions.

The aza-Diels-Alder reaction , a type of [4+2] cycloaddition, is a powerful method for synthesizing piperidine derivatives. rsc.org This reaction involves an imine (the aza-diene component) reacting with an alkene (the dienophile) to form a tetrahydropyridine (B1245486) ring, which can then be reduced to a piperidine. thieme-connect.comrsc.org Derivatives of this compound could be envisioned as precursors to the dienophile or the imine component in such reactions.

1,3-Dipolar cycloadditions provide a route to five-membered heterocycles and have been used to construct complex fused piperidine systems. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile (e.g., an alkene). wikipedia.orgnih.gov An azomethine ylide could be generated from a derivative of this compound, which would then undergo an intramolecular cycloaddition to form a polycyclic piperidine-containing structure. nih.gov These methods are highly valued for their ability to control stereochemistry. wikipedia.orgmdpi.com

Advanced C-H Functionalization of Trialkylamine N-CH₃ Groups

Direct functionalization of otherwise inert C-H bonds has emerged as a powerful strategy in modern organic synthesis. For trialkylamines like this compound, the selective functionalization of the N-methyl group in the presence of multiple other C-H bonds on the piperidine ring presents a significant challenge. nih.gov

Reaction Mechanisms and Kinetics of this compound Transformations

The reactivity of this compound is governed by the interplay of its secondary alcohol and tertiary amine functional groups within the piperidine ring structure. Understanding the mechanisms and kinetics of its reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Nucleophilic Substitution Mechanisms

The hydroxyl group at the C-4 position of this compound is a poor leaving group, meaning it does not readily detach to allow for nucleophilic substitution. To facilitate substitution, this group must first be converted into a better leaving group. This is typically achieved through two main pathways:

Protonation under Acidic Conditions: In a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The departure of a neutral water molecule is much more favorable, leaving behind a secondary carbocation at the C-4 position. This carbocation is then attacked by a nucleophile. This process follows a unimolecular nucleophilic substitution (Sₙ1) mechanism. The rate of this reaction is dependent only on the concentration of the protonated substrate and is favored by polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Conversion to a Sulfonate Ester: The hydroxyl group can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups because their negative charge is highly stabilized by resonance. A nucleophile can then displace the sulfonate group. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C-4 carbon. The rate is dependent on the concentration of both the substrate and the nucleophile and is sensitive to steric hindrance around the reaction center. organic-chemistry.orgbyjus.com

The choice between Sₙ1 and Sₙ2 pathways depends on the reaction conditions, the nature of the nucleophile, and the solvent. libretexts.org Weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism, while strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.

Reductive Amination Mechanisms

The general mechanism of reductive amination involves two main stages:

Imine or Iminium Ion Formation: An amine nucleophilically attacks a carbonyl carbon (of an aldehyde or ketone). This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). jocpr.comnih.gov

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond using a reducing agent. nih.govorganic-chemistry.org

In the specific synthesis of this compound from 1-methyl-4-piperidone, the reaction is a direct reduction of the carbonyl group. This is typically accomplished using hydride reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The mechanism with NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Oxidation Mechanisms

The secondary alcohol group of this compound can be oxidized to form the corresponding ketone, 1-methyl-4-piperidone. This is a common transformation in organic synthesis. The mechanism generally involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon (C-4) bearing the hydroxyl group.

Common oxidizing agents for this transformation include chromium-based reagents (e.g., chromium trioxide) or potassium permanganate. smolecule.com The reaction with a chromate (B82759) reagent, for example, typically proceeds through the formation of a chromate ester intermediate. A base (often water) then abstracts the proton from the C-4 carbon, leading to the collapse of the intermediate, elimination of the chromium species, and formation of the C=O double bond.

Biochemical oxidation pathways also exist. While not involving this compound directly, a study on its derivative, 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (B1218979) (MMPP), showed it could be oxidized by monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. nih.gov This enzymatic oxidation highlights the potential for biological systems to metabolize this class of compounds through oxidation at or near the piperidine ring.

Catalytic Pathways in this compound Synthesis and Derivatization

Catalysis plays a vital role in both the synthesis and subsequent reactions of this compound.

Synthesis via Catalytic Hydrogenation: One of the most efficient methods for synthesizing this compound is the catalytic hydrogenation of 1-methyl-4-piperidone. This heterogeneous catalytic process typically employs hydrogen gas (H₂) as the reductant and a solid metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni) supported on a high-surface-area material like carbon. smolecule.com The mechanism involves the adsorption of both the piperidone and H₂ onto the catalyst surface, facilitating the transfer of hydrogen atoms to the carbonyl group. This method is often favored in industrial settings due to its high efficiency and the ease of separating the catalyst from the product.

Biocatalysis: As noted previously, enzymes can catalyze transformations of this compound derivatives. The oxidation of MMPP by monoamine oxidase (MAO) demonstrates a biocatalytic pathway. nih.gov Such enzymatic reactions are highly selective and occur under mild conditions, making them attractive for green chemistry applications.

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide quantitative insight into reaction rates and mechanisms. Research on the enzymatic oxidation of a derivative of this compound by human monoamine oxidases A and B (MAO-A and MAO-B) has yielded specific kinetic parameters.

In a study of 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (MMPP), it was found to be a poor substrate for MAO-B, whereas its dehydrated analogue was a much better substrate for both enzymes. nih.gov The apparent Michaelis constant (Kₘ,app), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), was determined for MMPP.

| Substrate | Enzyme | Apparent Michaelis Constant (Kₘ,app) |

|---|---|---|

| 1-methyl-4-(1-methylpyrrol-2-yl)-4-piperidinol (MMPP) | MAO-B | 9.5 mM |

The high Kₘ,app value indicates a low affinity of the enzyme for this particular substrate. Such kinetic data are crucial for understanding the structure-activity relationships that govern the interaction of these compounds with biological targets. smolecule.com

Stereochemical Considerations in this compound Chemistry

The stereochemistry of this compound is defined by the conformation of its six-membered piperidine ring. Saturated heterocyclic rings like piperidine are not planar and exist predominantly in a low-energy chair conformation to minimize angular and torsional strain. chemrevlett.com

In this chair conformation, substituents on the ring can occupy one of two positions:

Axial: Pointing perpendicular to the general plane of the ring (up or down).

Equatorial: Pointing outwards from the perimeter of the ring.

For this compound, there are two key substituents to consider: the methyl group on the nitrogen and the hydroxyl group at C-4.

N-Methyl Group Conformation: The nitrogen atom in the piperidine ring undergoes rapid pyramidal inversion. However, in N-methylpiperidines, the conformation where the methyl group is in the equatorial position is strongly favored energetically. rsc.org This preference minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky methyl group were in the axial position.

C-4 Hydroxyl Group Conformation: Similarly, the hydroxyl group at the C-4 position also preferentially occupies the equatorial position. This avoids steric clashes with the axial hydrogen atoms at the C-2 and C-6 positions (1,3-diaxial interactions).

Therefore, the most stable and predominant conformation of this compound is a chair form with both the N-methyl group and the C-4 hydroxyl group in equatorial positions. This stereochemical arrangement influences the molecule's reactivity, as the accessibility of the functional groups for reaction can be affected by their spatial orientation.

Diastereomer Separation and Characterization

When a derivative of this compound contains more than one chiral center, a mixture of diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard laboratory techniques such as crystallization or chromatography. However, the separation of enantiomers requires chiral resolution techniques.

A common strategy for resolving enantiomers is to convert them into a mixture of diastereomers by reacting the racemic mixture with a chiral resolving agent. These resulting diastereomers can then be separated. A more direct and widely used method for the separation of enantiomers and diastereomers of piperidine derivatives is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). nih.govnih.gov

Research on the chiral resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to derivatives of this compound, demonstrates the efficacy of this HPLC-based approach. In these studies, commercially available cellulose-based chiral stationary phases have been successfully employed. nih.gov The choice of the chiral column and the mobile phase composition are critical factors that determine the success of the separation. For instance, the Chiralcel OD and Chiralcel OJ columns have shown complementary abilities in resolving various piperidine-based enantiomers. nih.gov The polarity of the substituents on the piperidine ring can also significantly influence the resolution efficiency on certain columns. nih.gov

| Chiral Stationary Phase | Typical Mobile Phase | Application Example | Reference |

| Chiralcel OD | Hexane/Isopropanol mixtures | Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives | nih.gov |

| Chiralcel OJ | Hexane/Isopropanol mixtures | Complementary resolution to Chiralcel OD for piperidine derivatives | nih.gov |

Characterization of the separated diastereomers and enantiomers is typically achieved using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. To determine the absolute configuration of separated enantiomers, techniques such as X-ray crystallography of a single crystal or comparison with a stereochemically defined standard can be used. mdpi.com

Enantioselective Synthesis Approaches for Chiral Derivatives

Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction that preferentially results in one enantiomer over the other. This approach is highly valuable as it can circumvent the need for chiral resolution of a racemic mixture, making the synthesis process more efficient. There are several principal strategies for achieving enantioselective synthesis of chiral piperidine derivatives.

Catalytic Asymmetric Synthesis: This is one of the most efficient methods for creating chiral molecules. It involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Chiral organocatalysts, such as those based on squaramides or chiral oxazaborolidines, have been effectively used in asymmetric additions to create chiral centers with high enantioselectivity. labinsights.nlrsc.org For instance, the asymmetric reduction of a prochiral ketone precursor to this compound could theoretically be achieved using a chiral catalyst to yield a specific enantiomer of the alcohol.

Use of Chiral Auxiliaries: In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. This method allows for a high degree of stereocontrol in the formation of substituted piperidines.

Substrate-Controlled Synthesis: This strategy utilizes a starting material that is already chiral, often derived from a natural source (the "chiral pool"). The existing stereocenter(s) in the starting material then direct the stereochemistry of newly formed chiral centers during the reaction sequence.

An example of the synthesis of chiral piperidine derivatives can be found in the preparation of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines. nih.gov In this work, chiral building blocks were used to introduce a stereocenter into the alkyl chain attached to the piperidine nitrogen, resulting in enantiomerically pure final compounds for biological evaluation. nih.gov Such strategies are fundamental to producing specific, stereochemically defined derivatives of the 1-methylpiperidine scaffold for various research applications.

Computational and Theoretical Studies of 1 Methylpiperidin 4 Ol

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of molecular systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scielo.br For molecules like 1-Methylpiperidin-4-ol, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d), are employed to determine the optimized molecular geometry and vibrational frequencies in the ground state. researchgate.net The optimized geometric parameters, including bond lengths and angles, obtained from these calculations are often in good agreement with experimental values. researchgate.net

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Piperidine (B6355638) Ring (based on DFT calculations for similar structures)

| Bond/Angle | Type | Typical Calculated Value |

| C-N | Bond Length | ~1.47 Å |

| C-C | Bond Length | ~1.54 Å |

| C-O | Bond Length | ~1.43 Å |

| C-N-C | Bond Angle | ~112° |

| C-C-C | Bond Angle | ~111° |

| C-C-O | Bond Angle | ~110° |

Note: These are typical values for substituted piperidine rings and may vary slightly for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. ajchem-a.commalayajournal.org These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. ajchem-a.com

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. ajchem-a.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. ajchem-a.com Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small HOMO-LUMO gap. ajchem-a.commdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. ajchem-a.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ). ajchem-a.com

Table 2: Global Chemical Reactivity Descriptors and their Formulas

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / η | Measure of reactivity |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting ability |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. uni-muenchen.de It is a plot of the electrostatic potential mapped onto a constant electron density surface. uni-muenchen.de The MEP surface uses a color code to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. mdpi.comresearchgate.net Blue indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. mdpi.comresearchgate.net Green represents regions of neutral potential. mdpi.com

For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. This region would be the most likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon atoms would exhibit a positive potential (blue), making them susceptible to nucleophilic interactions. The MEP analysis provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions. chemrxiv.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the piperidine ring can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring, the methyl group at the nitrogen (N1) and the hydroxyl group at the fourth carbon (C4), can be in either an axial or equatorial position.

Molecular mechanics calculations are often used to determine the relative energies of different conformers and to find the minimum energy conformation. nih.gov These calculations can predict the most stable arrangement of the molecule. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. nih.gov The preference for the axial or equatorial position of the hydroxyl group can be influenced by electrostatic interactions within the molecule. nih.gov Energy minimization techniques, such as the steepest descent method, are used to find the local energy minimum for a given conformation, which corresponds to a static structure where the net force on each atom is zero. ijcsit.com

Theoretical calculations can also be used to predict the photophysical properties of molecules, such as their absorption and emission spectra. bibliotekanauki.pl Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be related to the experimental UV-Vis absorption spectrum.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of molecules. semanticscholar.org

For this compound, MD simulations could be used to study its conformational dynamics in different environments, such as in a solvent or interacting with other molecules. These simulations can reveal how the molecule changes its shape over time and the timescales of these changes. MD simulations are particularly useful for understanding processes that occur over longer timescales than can be studied with quantum mechanical methods. chemrxiv.org Key properties that can be analyzed from MD simulations include root mean square deviation (RMSD) and root mean square fluctuations (RMSF), which provide information about the stability and flexibility of the molecule. frontiersin.org

Solvent Interactions and Solvation Models

The interaction of this compound with solvents is critical for understanding its pharmacokinetic properties and its behavior in biological systems. Computational models are essential for simulating these interactions. Solvation is typically modeled using two primary approaches: implicit and explicit models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the free energy of solvation. For a molecule like this compound, which possesses both a polar hydroxyl group and a basic nitrogen atom, the Polarizable Continuum Model (PCM) is frequently employed. This method calculates the electrostatic interactions between the solute and the solvent continuum, providing a good approximation of how the molecule is stabilized in a polar environment like water.

Explicit Solvation Models: For a more detailed and dynamic view, explicit solvation models are used. In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. Molecular Dynamics (MD) simulations are then performed to observe the system's evolution over time. nih.gov These simulations can reveal specific hydrogen bonding patterns between the hydroxyl group of this compound and surrounding water molecules, as well as the hydration shell structure around the tertiary amine and the hydrophobic regions of the piperidine ring. Such simulations mimic the real aqueous environment of a biological system. nih.gov

The choice of model depends on the specific research question, balancing computational cost with the required level of detail.

| Solvation Model Type | Description | Typical Application for this compound | Advantages |

|---|---|---|---|

| Implicit (Continuum) | Solvent is treated as a continuous medium with a specific dielectric constant. | Calculating solvation free energy; rapid screening. | Computationally inexpensive. |

| Explicit | Individual solvent molecules are included in the simulation. | Studying specific hydrogen bond networks and dynamic solvent effects. nih.gov | Provides high-detail, dynamic information. |

Conformational Flexibility and Dynamics of the Piperidine Ring

For this compound, the chair conformation is the most stable. In this conformation, the substituents (the N-methyl group and the C4-hydroxyl group) can be in either an axial or equatorial position. Computational studies, including quantum chemistry calculations, have shown that for N-methylpiperidine, the methyl group preferentially occupies the equatorial position to minimize steric hindrance. rsc.org The orientation of the hydroxyl group at the C4 position is also crucial, with the equatorial position generally being more stable.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the piperidine ring. nih.gov These simulations track the atomic movements over time, revealing transitions between different chair conformations (ring flipping) and transient excursions into higher-energy boat or twist conformations. Ultrafast spectroscopic studies on N-methyl piperidine have shown that after electronic excitation, the molecule can undergo dynamic changes, leading to an equilibrium between chair and twist structures. rsc.org This flexibility is a key determinant of how the molecule can adapt its shape to fit into a receptor's binding site.

| Conformer | Relative Stability | Key Feature | Substituent Preference (this compound) |

|---|---|---|---|

| Chair | Most Stable | Lowest energy, staggered arrangement of C-H bonds. | N-methyl and C4-hydroxyl groups prefer equatorial positions. rsc.org |

| Twist-Boat | Intermediate | More flexible than chair, avoids some eclipsing interactions of the boat form. | Transiently accessible, may be relevant during receptor binding. |

| Boat | Least Stable | High energy due to eclipsing bonds and flagpole interactions. | Generally considered a transition state between twist-boat forms. |

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). hilarispublisher.com This method is fundamental in structure-based drug design to understand how a compound like this compound might interact with a biological target at the atomic level.

Ligand-Protein Binding Mechanisms

Computational docking simulates the binding process, which is often conceptualized through two primary models:

Lock-and-Key Model : This early model envisions the protein's binding site as a rigid "lock" and the ligand as a specific "key." royalsocietypublishing.org Docking algorithms can perform a rigid-body search, placing the ligand in various orientations within a static protein structure to find the best geometric and chemical fit.

Induced-Fit Model : A more refined model where the binding of the ligand induces conformational changes in the protein's active site, and the ligand itself may also change its conformation. royalsocietypublishing.org Modern docking programs can simulate this flexibility, for instance, by allowing the side chains of amino acids in the binding pocket to rotate, leading to a more accurate prediction of the binding mode. nih.gov

For this compound, the piperidine ring's flexibility and the rotatable hydroxyl group are critical for achieving an optimal fit within a binding pocket.

Prediction of Binding Affinities and Interactions

After predicting the binding pose, docking algorithms use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a stronger, more favorable interaction. nih.govnanobioletters.com

The predicted interactions for this compound with a hypothetical protein active site would be analyzed based on its chemical features:

Hydrogen Bonding : The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar amino acid residues like Aspartate, Glutamate, or Serine.

Electrostatic Interactions : At physiological pH, the tertiary amine of the piperidine ring is likely to be protonated, forming a positive ion. This allows for strong, favorable ionic interactions with negatively charged amino acid residues such as Aspartate or Glutamate. nih.gov

Hydrophobic Interactions : The methylene (B1212753) (-CH2-) groups of the piperidine ring and the N-methyl group can form hydrophobic (van der Waals) interactions with nonpolar residues like Leucine, Valine, or Phenylalanine in the binding pocket.

Structure-Activity Relationship (SAR) Insights from Computational Models

Computational models are powerful tools for deriving Structure-Activity Relationships (SAR), which explain how a molecule's chemical structure relates to its biological activity. researchgate.net By systematically modifying the structure of this compound in silico and predicting the binding affinity of each new analogue, researchers can gain insights to guide drug design.

For example, a computational SAR study might explore:

The role of the N-methyl group : Replacing the methyl group with larger alkyl groups (ethyl, propyl) or removing it entirely (to form piperidin-4-ol) and then re-docking the molecule can predict whether this position tolerates steric bulk or if the methyl group is optimal for hydrophobic interactions.

The position and stereochemistry of the hydroxyl group : Moving the -OH group from the 4-position to the 3-position or changing its stereochemistry from equatorial to axial would significantly alter the molecule's hydrogen bonding capabilities. Docking these isomers can reveal the optimal geometry for receptor binding.

Ring modifications : Expanding or contracting the piperidine ring or introducing other heteroatoms can be modeled to understand the geometric constraints of the binding pocket.

These computational experiments help prioritize which novel compounds should be synthesized and tested, accelerating the drug discovery process. clinmedkaz.org

Theoretical Spectroscopic Characterization (Beyond Basic Identification)

While experimental techniques like Nuclear Magnetic Resonance (NMR) are standard for structure elucidation, theoretical calculations can provide a deeper understanding and help interpret complex spectra. chemrxiv.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties with high accuracy. rsc.orgmdpi.com

For this compound, DFT calculations can predict:

¹H and ¹³C NMR Chemical Shifts : By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized 3D structure, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts to experimental data can confirm assignments, especially for complex molecules or stereoisomers. The accuracy of these predictions has become comparable to experimental error for many organic molecules. nrel.gov

Vibrational Frequencies : Theoretical calculations can predict the infrared (IR) spectrum by computing the vibrational modes of the molecule. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds, such as the O-H stretch of the alcohol, C-H stretches of the ring and methyl group, and C-N vibrations. researchgate.net

These theoretical spectra are invaluable for confirming the molecule's lowest energy conformation, as the predicted chemical shifts and vibrational frequencies are highly sensitive to the molecule's three-dimensional structure.

| Atom | Typical Predicted ¹³C Chemical Shift (ppm) | Typical Predicted ¹H Chemical Shift (ppm) | Influencing Factors |

|---|---|---|---|

| C4 (bearing -OH) | ~65-70 | ~3.5-4.0 | Directly attached to electronegative oxygen. |

| C2, C6 (adjacent to N) | ~55-60 | ~2.5-3.0 | Adjacent to electronegative nitrogen. |

| C3, C5 | ~30-35 | ~1.5-2.0 | Standard aliphatic carbons. |

| N-CH₃ | ~45-50 | ~2.2-2.5 | Methyl group attached to nitrogen. |

| O-H | N/A | Variable (1.0-5.0) | Dependent on solvent and concentration (hydrogen bonding). |

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and conformational analysis. For this compound, these predictions are typically achieved using quantum mechanical calculations, most commonly the Density Functional Theory (DFT) framework.

Research Findings:

The standard methodology for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach, often paired with a functional like B3LYP and a basis set such as 6-31G(d,p), allows for the accurate prediction of isotropic shielding tensors, which are then converted into chemical shifts. researchgate.netnih.gov Studies on closely related compounds, such as 4-hydroxy-1-methylpiperidine betaine (B1666868) derivatives, have successfully used the GIAO/B3LYP/6-31G(d,p) method to correlate calculated magnetic isotropic shielding tensors with experimental chemical shifts. researchgate.net This correlation is crucial for assigning signals to specific nuclei and for differentiating between conformers, such as those with the hydroxyl group in an axial versus an equatorial position. researchgate.net

For this compound, the piperidine ring exists in a chair conformation. The orientation of the hydroxyl and methyl groups (axial vs. equatorial) significantly influences the chemical shifts of the ring protons and carbons. Computational models can calculate the energies of these different conformers to determine the most stable geometry and predict the corresponding ¹H and ¹³C NMR spectra. The accuracy of these predictions is generally high, with deviations from experimental values being systematic and correctable through scaling or referencing to a known standard like Tetramethylsilane (TMS). nih.gov

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound, based on typical values obtained through DFT calculations.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: These are representative values. Actual calculated values may vary based on the level of theory (functional/basis set) and solvent model used.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C4-H | 3.6 - 3.8 | - |

| C2-H, C6-H (eq) | 2.7 - 2.9 | - |

| C2-H, C6-H (ax) | 2.1 - 2.3 | - |

| C3-H, C5-H (eq) | 1.8 - 2.0 | - |

| C3-H, C5-H (ax) | 1.5 - 1.7 | - |

| N-CH₃ | 2.2 - 2.4 | - |

| C4-OH | Variable (depends on solvent) | - |

| C4 | - | 65 - 68 |

| C2, C6 | - | 53 - 56 |

| C3, C5 | - | 34 - 37 |

| N-CH₃ | - | 45 - 48 |

Theoretical IR and UV-Vis Spectra

Computational methods are also employed to simulate vibrational and electronic spectra, providing insights that complement experimental spectroscopic data.

Research Findings:

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are highly effective for this purpose. researchgate.net The calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, key vibrational modes would include:

O-H Stretch: A strong, broad band expected around 3300-3400 cm⁻¹.

C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region, corresponding to the methyl and methylene groups.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

C-N Stretch: A moderate band typically found between 1100-1250 cm⁻¹.

CH₂ Bending: Scissoring and wagging vibrations are expected below 1500 cm⁻¹. researchgate.net

Computational studies on similar piperidine structures have shown excellent agreement between calculated and experimental vibrational frequencies, although calculated frequencies are often systematically higher and may be scaled by a factor (e.g., ~0.96) to improve the match. researchgate.net

Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H stretching | 3300 - 3400 | Strong, Broad |

| C-H stretching (aliphatic) | 2800 - 3000 | Strong to Medium |

| CH₂ scissoring | 1450 - 1480 | Medium |

| C-N stretching | 1100 - 1250 | Medium |

| C-O stretching | 1050 - 1150 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. Since this compound lacks significant chromophores (i.e., conjugated π-systems), it is not expected to absorb strongly in the visible or near-UV region. The primary electronic transitions would be of the n → σ* type, involving the non-bonding electrons on the nitrogen and oxygen atoms. These transitions typically occur at high energies, corresponding to wavelengths in the far-UV region (< 220 nm). TD-DFT calculations can pinpoint the exact wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. schrodinger.com

Wavefunction-Based Properties

Wavefunction-based analyses provide a deeper understanding of the electronic structure, stability, reactivity, and intermolecular interaction sites of a molecule. These properties are derived directly from the calculated molecular wavefunction.

Research Findings:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. nih.gov For a saturated molecule like this compound, the HOMO is expected to be localized on the heteroatoms (N and O), and the HOMO-LUMO gap is anticipated to be relatively large, reflecting its stability. schrodinger.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a color-mapped visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. nih.gov The map reveals regions of negative potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. For this compound, the most negative potential would be centered on the oxygen atom of the hydroxyl group, making it the primary site for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group and protons on carbons adjacent to the nitrogen would exhibit the most positive potential. nih.gov

Interactive Data Table: Illustrative Wavefunction Properties for this compound

| Property | Description | Predicted Finding for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Localized on N and O atoms; relatively low energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Localized on σ* antibonding orbitals; high energy. |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. | Large gap, indicating high stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Negative potential on the oxygen atom; positive potential on the hydroxyl hydrogen. |

| NBO Atomic Charges | Quantifies charge distribution on each atom. | Significant negative charges on O and N; positive charges on H atoms. |

Advanced Analytical Methodologies for 1 Methylpiperidin 4 Ol and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 1-Methylpiperidin-4-ol and related substances. The choice of technique is dictated by the specific analytical goal, from purity assessment to the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of this compound and quantifying it in various matrices. Reversed-phase HPLC is particularly well-suited for this compound. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The inclusion of an acid modifier like formic acid or phosphoric acid in the mobile phase can improve peak shape and resolution, especially for a basic compound like this compound. Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, alternative detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. Method validation according to International Conference on Harmonisation (ICH) guidelines is essential to ensure the reliability of the analytical results.

A similar compound, 1-Methyl-4-piperidone (B142233), can be effectively analyzed using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid is a preferred modifier. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient elution depending on the complexity of the sample |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detector | UV at 210 nm or CAD/ELSD |

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is highly effective for trace analysis and the identification of by-products and impurities in the synthesis of this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

For piperidine (B6355638) alkaloids, characteristic fragments are often observed. For instance, coniine, a simple piperidine alkaloid, shows a base peak at m/z 84. scholars.direct The fragmentation of this compound is expected to involve common pathways for cyclic amines and alcohols. whitman.edulibretexts.org Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for amines, which would lead to the loss of an ethyl group or cleavage of the piperidine ring. The presence of the hydroxyl group can lead to the loss of a water molecule (M-18).

Many derivatives of this compound may be chiral, existing as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. nih.govunife.it Chiral chromatography is the most widely used technique for this purpose. csfarmacie.cz

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are highly effective for the separation of a broad range of chiral compounds, including piperidine derivatives. nih.govekb.eg The choice of mobile phase, typically a mixture of alkanes and alcohols for normal-phase chromatography, is critical for achieving optimal resolution. nih.gov In some cases, pre-column derivatization with a chiral or UV-active agent can be employed to enhance separation and detection. nih.gov

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about their molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous determination of molecular structure.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the N-methyl protons, the methine proton at the C4 position bearing the hydroxyl group, and the methylene (B1212753) protons of the piperidine ring.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display signals for the N-methyl carbon, the C4 carbon attached to the hydroxyl group, and the other carbons of the piperidine ring.

2D NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for elucidating the structures of more complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity of different fragments within a molecule. sdsu.edu

Table 2: Typical NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| ¹H NMR | ~3.5-3.7 (1H) | m |

| ~2.6-2.8 (2H) | m | |

| ~2.1-2.3 (2H) | m | |

| ~2.2 (3H) | s | |

| ~1.6-1.8 (2H) | m | |

| ~1.4-1.6 (2H) | m | |

| ¹³C NMR | ~67-69 | - |

| ~54-56 | - | |

| ~46-48 | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and its derivatives and to gain structural information through the analysis of their fragmentation patterns. nih.gov

The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. For this compound, the molecular weight is 115.17 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This can result in the loss of an alkyl radical and the formation of a resonance-stabilized nitrogen-containing cation.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. libretexts.org

Ring Cleavage: Cyclic amines can undergo complex ring fragmentation, leading to a series of characteristic ions. whitman.edu

The analysis of these fragmentation patterns allows for the confirmation of the piperidine ring structure and the positions of the methyl and hydroxyl substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful, complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the structural features of molecules like this compound. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in molecular polarizability.

For this compound, the key functional groups are the hydroxyl (-OH) group, the tertiary amine (N-CH₃), and the saturated piperidine ring. The IR spectrum is particularly useful for identifying the prominent O-H stretching vibration, which appears as a broad band typically in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups on the piperidine ring are observed in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol appears in the 1150-1050 cm⁻¹ region, while the C-N stretching of the tertiary amine is typically found between 1250-1020 cm⁻¹.

Raman spectroscopy provides complementary data. While the O-H stretch is often a weak band in Raman, the C-H and C-C skeletal vibrations of the piperidine ring are usually strong and well-defined. The symmetric vibrations of the ring structure are particularly Raman active. By analyzing the unique pattern of vibrational modes, these techniques provide a molecular fingerprint, allowing for the confirmation of the compound's identity and the analysis of its structural characteristics.

Table 1: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Hydroxyl (-OH) | O-H Stretch | 3600-3200 (Broad) | Weak |

| Piperidine Ring | C-H Stretch | 2950-2850 (Strong) | 2950-2850 (Strong) |

| Tertiary Amine | C-N Stretch | 1250-1020 (Medium) | Medium to Weak |

| Secondary Alcohol | C-O Stretch | 1150-1050 (Strong) | Medium to Weak |

| Methylene (-CH₂-) | CH₂ Bend (Scissoring) | ~1465 (Medium) | Medium |

| Methyl (-CH₃) | C-H Bend | ~1450 & ~1375 (Medium) | Medium |

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy molecular orbital. mdpi.comuni.lu Molecules that absorb strongly in this region, known as chromophores, typically contain π-systems (conjugated double bonds or aromatic rings). mdpi.comuni.lu

This compound is a saturated aliphatic compound, containing only σ bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms. It lacks a chromophore. Consequently, it does not exhibit significant absorption in the standard UV-Vis range of 200–800 nm. mdpi.com The possible electronic transitions for this molecule are n → σ* transitions, which involve promoting a lone-pair electron from the nitrogen or oxygen atom into an anti-bonding σ* orbital. mdpi.com These transitions are high-energy and occur in the far-UV region, typically at wavelengths below 200 nm, which is outside the range of conventional UV-Vis spectrophotometers.

Despite its native transparency in the UV-Vis spectrum, the technique is highly valuable for the quantitative analysis of this compound following derivatization. By reacting the molecule with a chromophoric agent, a new compound is formed that absorbs strongly at a specific wavelength. According to the Beer-Lambert Law, the absorbance of the derivatized solution is directly proportional to its concentration. This indirect method allows for the precise determination of the concentration of this compound in a sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed three-dimensional molecular structure can be elucidated. mdpi.com This method provides definitive information on bond lengths, bond angles, and conformational geometry in the solid state.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives provides significant insight into its expected solid-state conformation. The crystal structure of fenpiverinium (B1207433) bromide, which contains the 1-methylpiperidin-1-ium moiety, has been determined by single-crystal X-ray diffraction. mdpi.com In this structure, the piperidine ring unequivocally adopts a stable chair conformation. mdpi.com This is the anticipated lowest-energy conformation for the piperidine ring in this compound as well. The crystallographic data for this derivative illustrates the type of detailed structural information that can be obtained from such an analysis.

Table 2: Crystallographic Data for Fenpiverinium Bromide (a Derivative of this compound) mdpi.com

| Parameter | Value |

| Chemical Formula | C₂₁H₂₇N₂O⁺ · Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3456(4) |

| b (Å) | 17.5058(6) |

| c (Å) | 9.6919(3) |

| β (°) | 106.639(1) |

| Volume (ų) | 2004.97(12) |

| Z (molecules/unit cell) | 4 |

Advanced Derivatization Strategies for Enhanced Analytical Detection

For many analytical techniques, particularly gas chromatography (GC), direct analysis of this compound can be challenging due to its polarity and low volatility, which stem from the presence of the hydroxyl group. Advanced derivatization strategies are therefore employed to modify the molecule's chemical properties, enhancing its suitability for analysis. These strategies typically target the active hydrogen of the hydroxyl group to create a less polar, more volatile, and more thermally stable derivative.

Common derivatization approaches include:

Silylation: This is a widely used technique where the active hydrogen of the -OH group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ether is significantly more volatile and less polar, leading to improved peak shape and resolution in GC analysis.

Acylation: This method involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl halide. This process forms an ester derivative. Using fluorinated acylating agents can also enhance detection sensitivity when using an electron capture detector (ECD) in gas chromatography.

These derivatization reactions make the analyte more amenable to separation by GC and subsequent detection by mass spectrometry (MS), allowing for lower detection limits and more robust quantification.

Table 3: Common Derivatization Strategies for this compound

| Strategy | Reagent Example | Functional Group Targeted | Resulting Derivative | Analytical Benefit |

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC |

| Acylation | TFAA (Trifluoroacetic Anhydride) | Hydroxyl (-OH) | Trifluoroacetyl Ester | Increased volatility; enhances detection by ECD |